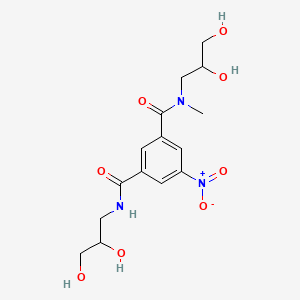![molecular formula C18H21N5O3S2 B14022005 {1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate CAS No. 57464-60-5](/img/structure/B14022005.png)
{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the purine base. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with the purine base, which can be facilitated by using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides.
Purine Analogs: Compounds with similar purine bases, such as adenine and guanine derivatives.
Uniqueness
9-[2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]-6-methylsulfanyl-purine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a purine base. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
Eigenschaften
CAS-Nummer |
57464-60-5 |
|---|---|
Molekularformel |
C18H21N5O3S2 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
[1-(6-methylsulfanylpurin-9-yl)pyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-5-7-15(8-6-13)28(24,25)26-10-14-4-3-9-22(14)23-12-21-16-17(23)19-11-20-18(16)27-2/h5-8,11-12,14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ZBOOZIUAXSETNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2N3C=NC4=C3N=CN=C4SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


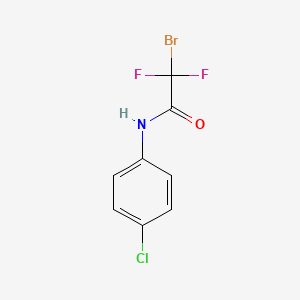
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
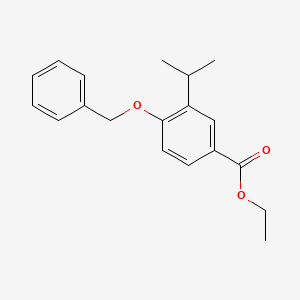
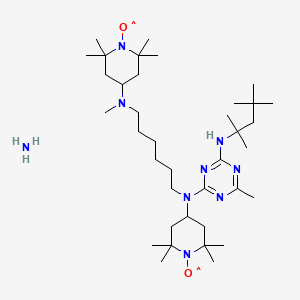

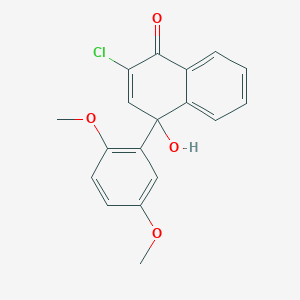
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)


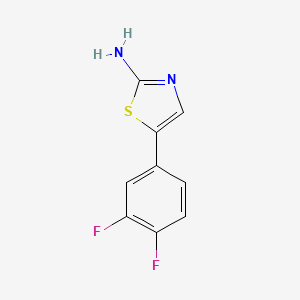
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
